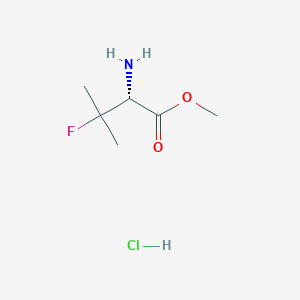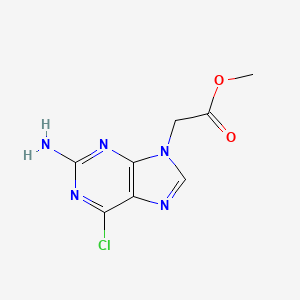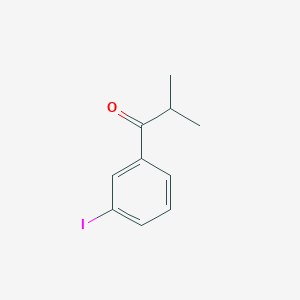
1-(3-Iodophenyl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodophenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H11IO It is a derivative of propiophenone, where the phenyl ring is substituted with an iodine atom at the meta position and a methyl group at the alpha position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-iodotoluene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Iodophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an aqueous or alcoholic solvent.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products:
Substitution: Various substituted phenyl derivatives.
Oxidation: 3-iodophenylacetic acid.
Reduction: 1-(3-iodophenyl)-2-methylpropan-1-ol.
Applications De Recherche Scientifique
1-(3-Iodophenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for radiolabeled compounds used in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Iodophenyl)-2-methylpropan-1-one depends on its specific application. In chemical reactions, the iodine atom and carbonyl group play crucial roles in determining reactivity. For instance, in Suzuki-Miyaura coupling, the iodine atom facilitates the formation of a carbon-carbon bond through palladium-catalyzed cross-coupling. In biological systems, the compound’s mechanism may involve interactions with cellular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(4-Iodophenyl)-2-methylpropan-1-one: Similar structure but with the iodine atom at the para position.
1-(3-Bromophenyl)-2-methylpropan-1-one: Bromine instead of iodine.
1-(3-Chlorophenyl)-2-methylpropan-1-one: Chlorine instead of iodine.
Uniqueness: 1-(3-Iodophenyl)-2-methylpropan-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior, making it particularly useful in specific synthetic applications.
Propriétés
Formule moléculaire |
C10H11IO |
|---|---|
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
1-(3-iodophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11IO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
Clé InChI |
LWBSZBIFFHMXCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)
![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)

![2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13502036.png)
![Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13502041.png)
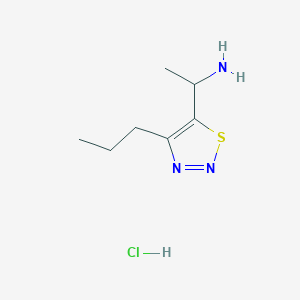
![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B13502052.png)

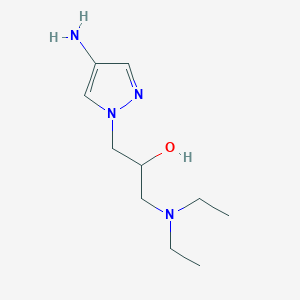
![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13502066.png)

